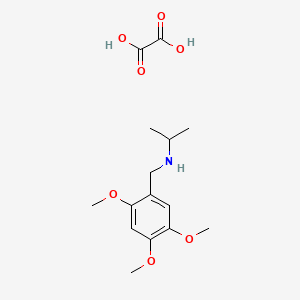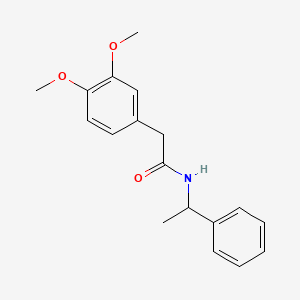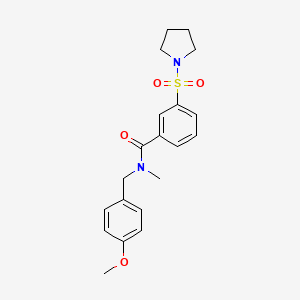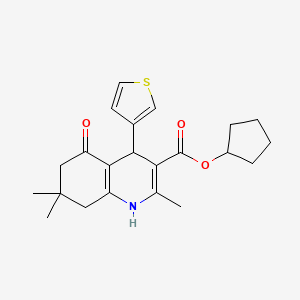![molecular formula C15H24OS B4883373 1-[4-(isopropylthio)butoxy]-2,4-dimethylbenzene](/img/structure/B4883373.png)
1-[4-(isopropylthio)butoxy]-2,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(isopropylthio)butoxy]-2,4-dimethylbenzene is a chemical compound that belongs to the family of alkylthio ethers. It is commonly known as IPB or IPBTO and is used in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of IPB is not well understood. However, it is believed to act as a nucleophile in organic reactions, forming covalent bonds with other molecules. IPB may also act as a radical scavenger, protecting cells from oxidative damage.
Biochemical and Physiological Effects
IPB has been shown to have antioxidant properties, which may have potential therapeutic applications. It has also been shown to inhibit the growth of certain cancer cells in vitro, although more research is needed to determine its potential as a cancer treatment. IPB has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using IPB in lab experiments is its high purity, which ensures reproducibility of results. It is also relatively easy to synthesize and is readily available from commercial suppliers. However, IPB has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for research on IPB. One area of interest is its potential as a cancer treatment, as preliminary studies have shown promising results. Another area of interest is its potential as an antioxidant and anti-inflammatory agent, which may have applications in the treatment of various diseases. Additionally, research on the synthesis of IPB derivatives may lead to the development of new organic compounds with unique properties and potential applications in various fields.
Méthodes De Synthèse
The synthesis of IPB involves the reaction of 2,4-dimethylphenol with isopropylthiol in the presence of a base, followed by the addition of 1,4-dibromobutane. The resulting product is then purified through column chromatography to obtain pure IPB.
Applications De Recherche Scientifique
IPB is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is commonly used in the synthesis of thioethers, which are important building blocks for the production of pharmaceuticals, agrochemicals, and other organic compounds. IPB is also used in the synthesis of dendrimers, which are highly branched, three-dimensional macromolecules that have potential applications in drug delivery, catalysis, and nanotechnology.
Propriétés
IUPAC Name |
2,4-dimethyl-1-(4-propan-2-ylsulfanylbutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24OS/c1-12(2)17-10-6-5-9-16-15-8-7-13(3)11-14(15)4/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSUDGBRYOZDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCSC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1-(4-propan-2-ylsulfanylbutoxy)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4883295.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4883304.png)
![N-(3-isoxazolylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4883307.png)



![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-3-methylbutanamide](/img/structure/B4883333.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4883342.png)
![ethyl 4-[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4883350.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4883356.png)


![1-acetyl-17-(3-bromo-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4883394.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide](/img/structure/B4883397.png)